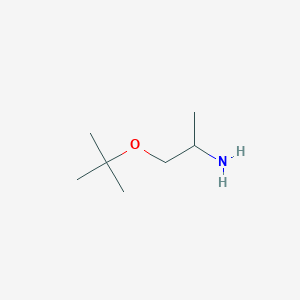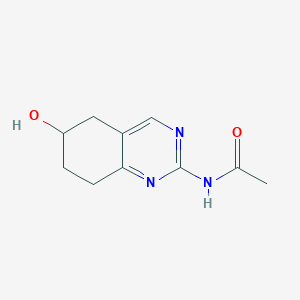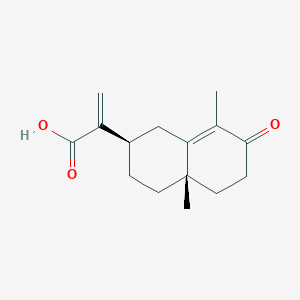
Pterodonoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pterodonoic acid is a natural product with the chemical formula C15H20O3 and a molecular weight of 248.32 g/mol . It is a sesquiterpenoid compound, which is a class of terpenes consisting of three isoprene units. This compound is primarily found in the roots of Aucklandia lappa Decne, a plant known for its medicinal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pterodonoic acid involves several steps, including the use of specific reagents and conditions. One common method involves the use of trifluoroacetic acid (TFA) for highly efficient protein extraction by complete sample dissolution . The process typically includes acidification, neutralization, and digestion steps to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as the roots of Aucklandia lappa Decne. The extraction process can be optimized to ensure high yield and purity of the compound. Solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are commonly used in the extraction process .
Analyse Chemischer Reaktionen
Types of Reactions: Pterodonoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. For example, the reaction of this compound with sodium hydroxide (NaOH) results in the formation of salts and water .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Pterodonoic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities, such as antimicrobial and antioxidant properties . In medicine, this compound is investigated for its potential therapeutic effects, including its role in treating various diseases. In industry, it is used in the development of new materials and products.
Wirkmechanismus
The mechanism of action of pterodonoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and proteins, modulating their activity and leading to various biological effects. For example, this compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Pterodonoic acid is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other sesquiterpenoids, such as alendronic acid and pteroic acid These compounds share some structural similarities but differ in their specific functional groups and biological activities
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique chemical structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C15H20O3 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2-[(2R,4aS)-4a,8-dimethyl-7-oxo-1,2,3,4,5,6-hexahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H20O3/c1-9(14(17)18)11-4-6-15(3)7-5-13(16)10(2)12(15)8-11/h11H,1,4-8H2,2-3H3,(H,17,18)/t11-,15+/m1/s1 |
InChI-Schlüssel |
RDGFGQJFNSCICW-ABAIWWIYSA-N |
Isomerische SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(=C)C(=O)O |
Kanonische SMILES |
CC1=C2CC(CCC2(CCC1=O)C)C(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


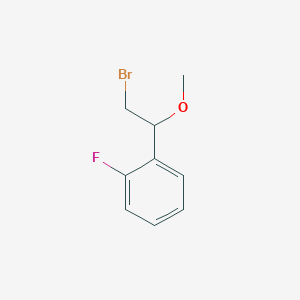


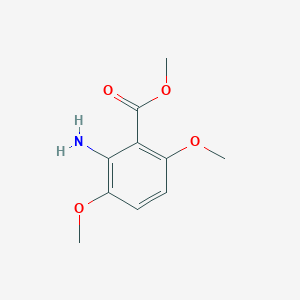
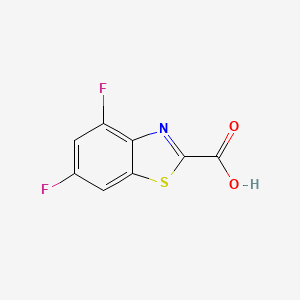
![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)
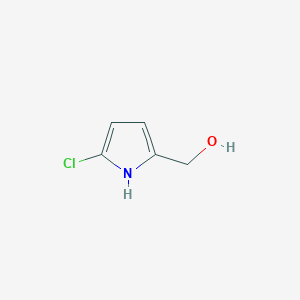
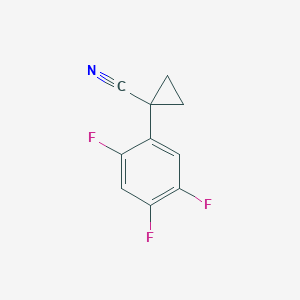
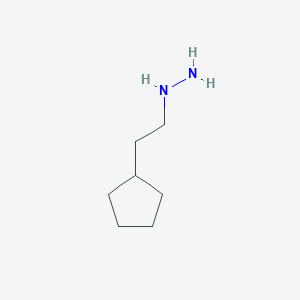
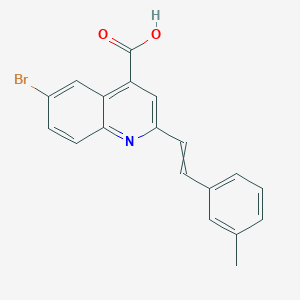
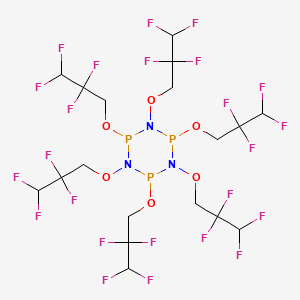
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12440167.png)
